Pentacosa-10,14-dienato
Description
Pentacosa-10,14-dienato is a long-chain unsaturated carboxylate characterized by a 25-carbon backbone (pentacosa-) with conjugated double bonds at the 10th and 14th positions (dienato). The conjugated diene system in this compound may confer unique electronic properties, such as altered absorption spectra or reactivity compared to mono-unsaturated or non-conjugated analogs.
Properties
CAS No. |
67607-45-8 |
|---|---|
Molecular Formula |
C25H48 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
pentacosa-10,14-diene |
InChI |
InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h19,21-22,24H,3-18,20,23,25H2,1-2H3 |
InChI Key |
CEXQFHYLRIZABL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CCCC=CCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentacosa-10,14-dienato typically involves the coupling of smaller hydrocarbon units through a series of reactions. One common method is the cross-coupling reaction, where alkenyl halides are reacted with alkenyl Grignard reagents under the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
Pentacosa-10,14-dienato undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens in the presence of a catalyst at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated hydrocarbons.
Scientific Research Applications
Pentacosa-10,14-dienato has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Pentacosa-10,14-dienato involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. This can affect various signaling pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations:
Unsaturation Type: this compound’s conjugated diene system contrasts with pentacosa-10,12-diynoate’s conjugated triple bonds. The latter undergoes solid-state polymerization under UV exposure, enabling colorimetric radiation detection . The dienato’s double bonds may exhibit slower polymerization kinetics or distinct optical responses due to lower bond energy. Linoleate’s non-conjugated diene structure limits electronic delocalization, reducing reactivity compared to conjugated systems.
Chain Length and Applications: The 25-carbon chain in pentacosa derivatives supports ordered molecular packing, critical for thin-film technologies . Shorter-chain analogs like linoleate (18 carbons) prioritize fluidity in biological systems.
Functional Group Reactivity: Carboxylate groups in both this compound and pentacosa-10,12-diynoate enhance solubility in polar matrices, aiding film formation. Chlorinated cyclic compounds (e.g., hexachlorocyclopentadiene ) prioritize electrophilic reactivity but lack carboxylate functionality.
Research Findings and Hypotheses
- Polymerization Behavior: Pentacosa-10,12-diynoate’s diyne groups enable rapid topotactic polymerization under UV, forming polydiacetylene networks with visible color shifts .
- Optical Properties: The extended conjugation in this compound could redshift its absorption spectrum relative to non-conjugated dienes, a property exploitable in organic photovoltaics or dyes.
- Environmental Stability : Unlike chlorinated cyclopentadienes , carboxylate-terminated compounds like this compound are less likely to bioaccumulate but may face hydrolysis challenges in aqueous environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
